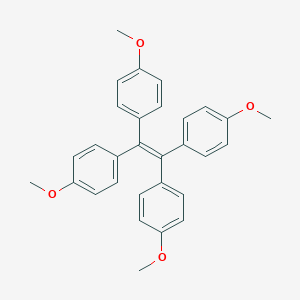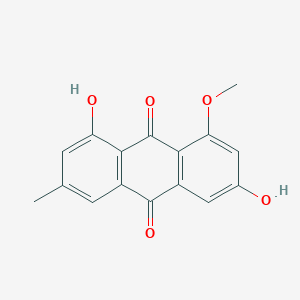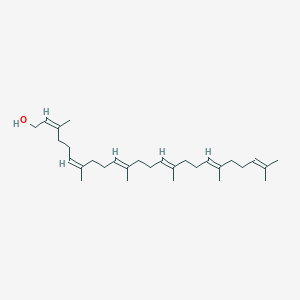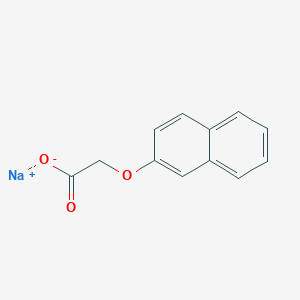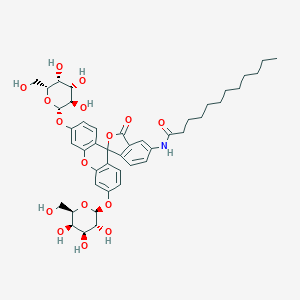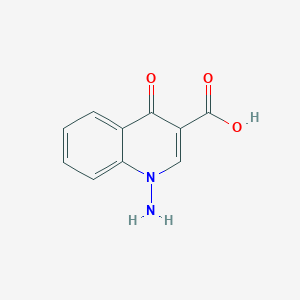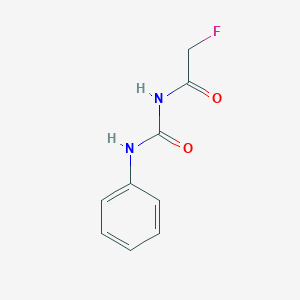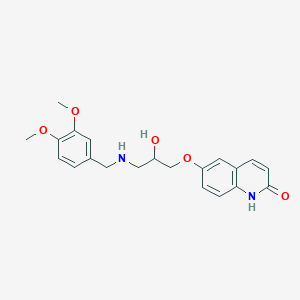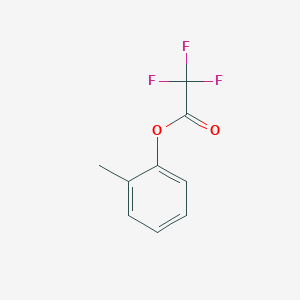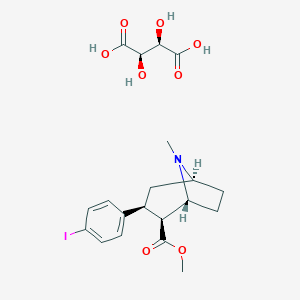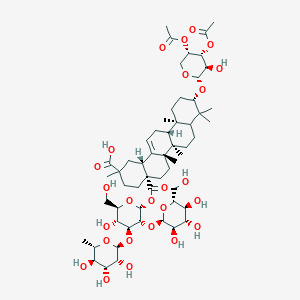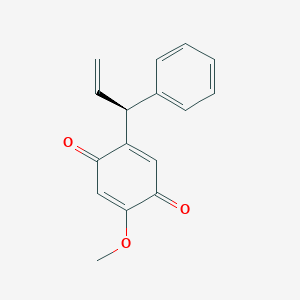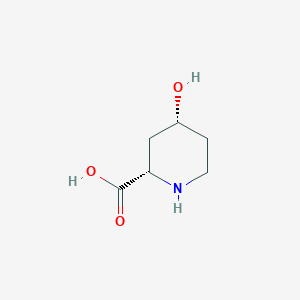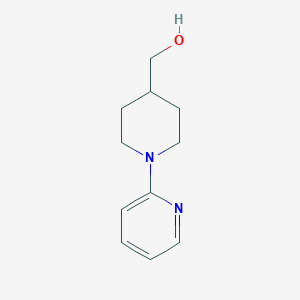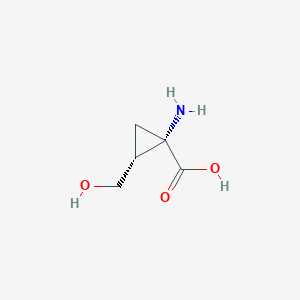
(1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, commonly referred to as CHC, is a cyclic amino acid that has been of great interest to researchers due to its unique structural properties and potential applications in various fields.
Applications De Recherche Scientifique
CHC has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to inhibit the growth of certain cancer cells and has been explored as a potential treatment for cancer. Additionally, CHC has been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
CHC's mechanism of action is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. It has been shown to inhibit the activity of the enzyme ornithine decarboxylase, which is involved in the biosynthesis of polyamines. Polyamines are important for cell growth and proliferation, and their dysregulation has been linked to cancer. By inhibiting ornithine decarboxylase, CHC may prevent the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
CHC has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its neuroprotective effects. Additionally, CHC has been shown to increase the expression of heat shock proteins, which are involved in cellular stress response and may play a role in protecting cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CHC is its unique structural properties, which make it a useful tool for studying enzyme inhibition and receptor binding. However, CHC's synthesis method can be complex and time-consuming, which may limit its use in certain experiments. Additionally, CHC's mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for CHC research. One area of interest is its potential as a cancer treatment. Further research is needed to determine the specific mechanisms by which CHC inhibits cancer cell growth and to explore its potential as a therapeutic agent. Additionally, CHC's neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases, and further research in this area is needed. Finally, CHC's unique structural properties make it a valuable tool for studying enzyme inhibition and receptor binding, and further research is needed to explore its potential applications in these areas.
Méthodes De Synthèse
CHC can be synthesized through various methods, including the hydrolysis of 1,2-epoxycyclopropane-1-carboxylic acid, the reduction of 1,2-epoxy-1-cyclopropanecarboxylic acid, and the reaction of glycine with formaldehyde and sodium cyanide. However, the most commonly used method for synthesizing CHC is the Strecker synthesis, which involves the reaction of formaldehyde, hydrocyanic acid, and ammonium chloride.
Propriétés
Numéro CAS |
125876-15-5 |
|---|---|
Nom du produit |
(1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
Formule moléculaire |
C5H9NO3 |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(5)2-7/h3,7H,1-2,6H2,(H,8,9)/t3-,5-/m0/s1 |
Clé InChI |
ZPCQSJYTXRPREU-UCORVYFPSA-N |
SMILES isomérique |
C1[C@H]([C@@]1(C(=O)O)N)CO |
SMILES |
C1C(C1(C(=O)O)N)CO |
SMILES canonique |
C1C(C1(C(=O)O)N)CO |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1S,2R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



